(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, etc .Scientific Research Applications
Copper(II) Complexes with Ligands
The study by Kunishita et al. (2008) examines the structure and H2O2-reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine (TPA) derivatives. These derivatives include (6-phenylpyridin-2-yl)methyl]bis[(pyridin-2-yl)methyl]amine and others, providing insights into aromatic substituent effects on coordination chemistry of TPA ligand systems. Such research is significant in understanding the reactivity and properties of copper(II) complexes in various applications (Kunishita et al., 2008).
Group 10 Metal Aminopyridinato Complexes
Deeken et al. (2006) synthesized aminopyridine compounds like (4-Methyl-pyridin-2-yl)(trimethylsilanyl)amine and used them in reactions with nickel and palladium. These compounds act as catalysts in aryl-Cl activation and hydrosilane polymerization, demonstrating their utility in chemical synthesis and catalysis (Deeken et al., 2006).
Transition Metal Complexes with Pentadentate Amine/Iimine Ligands
Schmidt et al. (2011) investigated first-row transition metal complexes with a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core. This study highlights the coordination properties of these complexes, which can be applied in various fields like catalysis and materials science (Schmidt et al., 2011).
Bifunctional Oligo-α-Aminopyridine Ligands and Their Complexes
Hasan et al. (2003) synthesized new bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. These studies contribute to the development of novel coordination compounds with potential applications in catalysis and material science (Hasan et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-6-piperidin-3-yl-N-pyridin-2-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-9-14(20-16-6-2-3-8-18-16)10-15(19-12)13-5-4-7-17-11-13/h2-3,6,8-10,13,17H,4-5,7,11H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKTIRVZVATCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCNC2)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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